molecular formula C8H12O12 B12363859 L(+)-tartaric acid; L-(+)-tartaric acid

L(+)-tartaric acid; L-(+)-tartaric acid

Cat. No.: B12363859
M. Wt: 300.17 g/mol
InChI Key: SXFBQAMLJMDXOD-AWYRBWEBSA-N
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Description

Butanedioic acid, 2,3-dihydroxy-, (2R,3R)-rel-, also known as (2R,3R)-2,3-dihydroxybutanedioic acid, is a stereoisomer of tartaric acid. This compound is a naturally occurring organic acid found in various plants, particularly in grapes. It is widely used in the food and beverage industry as an acidulant and antioxidant. The compound is also significant in the field of chemistry due to its chiral properties, making it a valuable reagent in asymmetric synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2,3-dihydroxybutanedioic acid can be achieved through several methods. One common method involves the oxidation of maleic acid using potassium permanganate under acidic conditions. Another method includes the hydrolysis of dimethyl (2R,3R)-2,3-dihydroxybutanedioate, which is obtained by the esterification of (2R,3R)-2,3-dihydroxybutanedioic acid with methanol .

Industrial Production Methods

Industrial production of (2R,3R)-2,3-dihydroxybutanedioic acid typically involves the fermentation of glucose by specific strains of fungi, such as Aspergillus niger. This biotechnological approach is preferred due to its cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2,3-dihydroxybutanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2R,3R)-2,3-dihydroxybutanedioic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis and as a resolving agent for racemic mixtures.

    Biology: Serves as a standard for calibrating instruments in biochemical assays.

    Medicine: Investigated for its potential antioxidant properties and its role in chelation therapy.

    Industry: Employed in the food and beverage industry as an acidulant and stabilizer.

Mechanism of Action

The mechanism by which (2R,3R)-2,3-dihydroxybutanedioic acid exerts its effects involves its ability to chelate metal ions, thereby preventing oxidative damage. The compound interacts with various molecular targets, including enzymes and metal ions, to inhibit oxidative stress and stabilize reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3R)-2,3-dihydroxybutanedioic acid is unique due to its specific stereochemistry, which imparts distinct chiral properties. This makes it particularly valuable in asymmetric synthesis and as a resolving agent for racemic mixtures. Its natural occurrence and biotechnological production also contribute to its significance in various industries .

Properties

Molecular Formula

C8H12O12

Molecular Weight

300.17 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;(2S,3S)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/2C4H6O6/c2*5-1(3(7)8)2(6)4(9)10/h2*1-2,5-6H,(H,7,8)(H,9,10)/t2*1-,2-/m10/s1

InChI Key

SXFBQAMLJMDXOD-AWYRBWEBSA-N

Isomeric SMILES

[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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